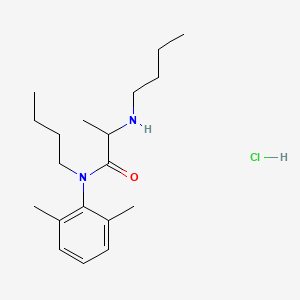
Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo- is a complex organic compound with a unique structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure includes a norbornane ring, which contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo- typically involves multiple steps. The process begins with the preparation of the norbornane ring, followed by the introduction of the diethylamino group and the acetamide moiety. The final step involves the formation of the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. The process involves continuous monitoring and control of reaction parameters to ensure consistency and quality. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-Trimethyl-2-norbornanyl acetate: This compound shares the norbornane ring structure but differs in its functional groups.
2-Norbornyl acetate: Another compound with a norbornane ring, used in different applications.
Uniqueness
Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo- is unique due to its specific combination of functional groups and its hydrochloride salt form
Propiedades
Número CAS |
97747-89-2 |
|---|---|
Fórmula molecular |
C13H25ClN2O |
Peso molecular |
260.80 g/mol |
Nombre IUPAC |
N-[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]-2-(diethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C13H24N2O.ClH/c1-3-15(4-2)9-13(16)14-12-8-10-5-6-11(12)7-10;/h10-12H,3-9H2,1-2H3,(H,14,16);1H/t10-,11+,12+;/m1./s1 |
Clave InChI |
AVVUKLKDINBLQX-FVDRTDNTSA-N |
SMILES isomérico |
CCN(CC)CC(=O)N[C@H]1C[C@@H]2CC[C@H]1C2.Cl |
SMILES canónico |
CCN(CC)CC(=O)NC1CC2CCC1C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Benzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B13789153.png)













